molecular formula C18H20N6O2S B10946771 N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

Cat. No.: B10946771
M. Wt: 384.5 g/mol
InChI Key: XKNPHGXDHPJWDW-IFRROFPPSA-N
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Description

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothieno pyrimidine core, and an aceto hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the construction of the benzothieno pyrimidine core. The final step usually involves the formation of the aceto hydrazide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE may be explored as a potential drug candidate. Its structure could be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE include other hydrazides, pyrazole derivatives, and benzothieno pyrimidine compounds. Examples include:

  • N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
  • 2-[4-OXO-5,6,7,8-TETRAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE

Uniqueness

What sets N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETOHYDRAZIDE apart is its unique combination of structural features. The presence of both the pyrazole ring and the benzothieno pyrimidine core in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H20N6O2S/c1-11-12(8-23(2)22-11)7-20-21-15(25)9-24-10-19-17-16(18(24)26)13-5-3-4-6-14(13)27-17/h7-8,10H,3-6,9H2,1-2H3,(H,21,25)/b20-7+

InChI Key

XKNPHGXDHPJWDW-IFRROFPPSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4)C

Origin of Product

United States

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